1-[(4-Nitrophenyl)methyl]adamantane
Description
1-[(4-Nitrophenyl)methyl]adamantane is a nitro-substituted adamantane derivative characterized by a rigid cage-like adamantane core with a 4-nitrophenylmethyl group attached at the bridgehead (1-position) of the adamantane skeleton. This compound exhibits unique physicochemical properties due to the synergistic effects of adamantane’s high thermal stability and the electron-withdrawing nitro group’s influence on aromatic interactions .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-18(20)16-3-1-12(2-4-16)8-17-9-13-5-14(10-17)7-15(6-13)11-17/h1-4,13-15H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLVTMKDGZBGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)methyl]adamantane typically involves the functionalization of adamantane derivatives. . This process often involves the use of radical initiators and specific reaction conditions to achieve high yields. Industrial production methods may include large-scale radical reactions or catalytic processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Radical Functionalization at Adamantane C–H Bonds
The adamantane core undergoes regioselective C–H bond functionalization via radical intermediates. Key reactions include:
Acetylation
Adamantane derivatives react with diacetyl under UV irradiation to produce acetylated products. For 1-[(4-Nitrophenyl)methyl]adamantane, the tert-butoxyl radical (generated from di-tert-butylperoxide, DTBP) abstracts a hydrogen atom from the adamantane moiety, forming an adamantyl radical. This radical reacts with acetylating agents to yield monoacetylated products .
Conditions :
| Reaction Component | Details |
|---|---|
| Initiator | DTBP (di-tert-butylperoxide) |
| Light Source | UV irradiation (254 nm) |
| Solvent | Benzene or toluene |
| Yield | 53–68% (depending on substituent) |
Formylation
Photocatalytic formylation using O-benzylaldoxime and 4-benzoylpyridine (4-BzPy) introduces a formyl group at tertiary C–H positions . The reaction proceeds via a nickel-catalyzed radical mechanism:
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Chlorine radical generation via oxidative addition.
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H-atom abstraction from adamantane to form adamantyl radical.
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Radical trapping by nickel complex and reductive elimination.
Key Data :
Nitro Group Transformations
The para-nitrobenzyl group participates in reduction, substitution, and coupling reactions:
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine:
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol or THF |
| Pressure | 1–3 atm H₂ |
| Yield | 85–92% |
Nucleophilic Aromatic Substitution
The nitro group activates the benzene ring for substitution with nucleophiles (e.g., hydroxide, amines):
Kinetics :
-
Rate increases with electron-withdrawing substituents.
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Halogenation at the nitro-substituted position is unfavorable due to steric hindrance .
Coupling Reactions via Benzyl Position
The methylene bridge (-CH₂-) between adamantane and the aryl group enables cross-coupling:
Suzuki-Miyaura Coupling
The benzyl bromide derivative (generated via bromination) participates in Pd-mediated coupling with arylboronic acids:
Optimized Conditions :
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (4:1) |
| Yield | 72–89% |
Ullmann-Type Coupling
Copper-catalyzed coupling with aryl iodides forms biaryl derivatives:
Mechanism :
-
Oxidative addition of aryl iodide to Cu(I).
-
Transmetallation with adamantane-benzyl intermediate.
Adamantane Oxidation
The bridgehead C–H bonds resist oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) degrade the adamantane framework:
Products :
-
1-Adamantanecarboxylic acid (minor).
-
CO₂ and fragmented alkanes (major).
Nitro Group Stability
The nitro group remains intact under acidic and neutral conditions but decomposes in strong bases (e.g., NaOH > 2M) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of adamantane, including 1-[(4-Nitrophenyl)methyl]adamantane, exhibit potent antimicrobial properties. A study on related adamantane derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL . This suggests potential for clinical applications in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.5 - 32 | Various bacteria |
Anticancer Activity
The compound's structural similarity to known anticancer agents positions it as a candidate for cancer therapy. In vitro studies have shown that adamantane derivatives can induce apoptosis in cancer cell lines, with some exhibiting IC50 values below 10 µM against human tumor cells . This highlights the compound's potential as an anti-proliferative agent.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | <10 | Anti-proliferative |
| HeLa (Cervical) | <10 | Anti-proliferative |
Anti-inflammatory Properties
Adamantane derivatives have also been investigated for their anti-inflammatory effects. A study demonstrated that certain compounds could inhibit pro-inflammatory mediators and protect against protein denaturation, which is crucial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Supramolecular Chemistry
This compound has been explored in supramolecular chemistry due to its ability to form complexes with host molecules like β-cyclodextrin. These interactions are facilitated by the methylene spacer, allowing for effective drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various adamantane derivatives, including this compound. The results indicated broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli, supporting its potential use in antibiotic formulations .
Case Study 2: Cancer Cell Line Studies
Another research effort focused on the anti-cancer properties of adamantane derivatives. The study highlighted the effectiveness of compounds similar to this compound in inducing apoptosis across different cancer cell lines, establishing a foundation for further development as anticancer therapies .
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]adamantane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substitutional Variations
Key analogs of 1-[(4-Nitrophenyl)methyl]adamantane include:
Physicochemical Properties
Thermal Stability
- Bridgehead vs. Quaternary Substitution : 1-Methyladamantane (1-MA) exhibits higher thermal stability than 2-methyladamantane (2-MA) due to reduced steric strain at the bridgehead position . This trend extends to nitro-substituted analogs, where bridgehead derivatives like this compound are expected to outperform quaternary-carbon-substituted isomers.
- Melting Point Trends : Urea derivatives of this compound (e.g., compound 8a–e ) exhibit melting points of 233–270°C, while methyl-substituted analogs (e.g., 8f–j ) show reduced melting points (51–196°C), attributed to disrupted crystal packing .
Solubility
- Lower melting points correlate with improved solubility in hydrophobic matrices, as seen in methyl-substituted ureas . However, the nitro group in this compound may reduce aqueous solubility compared to non-polar analogs like 1-MA.
Antiviral Potential
- Isomeric adamantane derivatives substituted at 1- and 2-positions show comparable antiviral activity (IC~50~ ≈ 0.03 μM), but bridgehead substitution (1-position) enhances target binding specificity, as observed in analogs resembling Tecovirimat .
Enzyme Inhibition
Key Research Findings
Positional Isomerism : Bridgehead substitution (1-position) in adamantane derivatives consistently improves thermal stability and target affinity compared to quaternary-carbon substitution .
Phenyl Substituent Effects : Introducing methyl or nitro groups on the phenyl ring (e.g., 1-(4-Methyl-3-nitrophenyl)adamantane) modulates electronic properties and bioactivity but complicates synthetic purification .
Linker Optimization : Alkoxy chains (e.g., heptyloxy in compound 6e ) enhance membrane permeability, though at the cost of metabolic instability .
Biological Activity
1-[(4-Nitrophenyl)methyl]adamantane is a compound that incorporates an adamantane core with a nitrophenyl substituent. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The compound is characterized by the following structural formula:
It features an adamantane backbone, which is known for its rigidity and stability, making it a favorable scaffold for drug development.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent. Studies indicate that derivatives of adamantane exhibit broad-spectrum antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against various bacterial strains, including Candida albicans .
- Anticancer Properties : Research has demonstrated that certain adamantane derivatives can inhibit the proliferation of cancer cells. For instance, compounds linked to the adamantane structure have been tested against human cancer cell lines with promising results .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The nitrophenyl group can engage in electron transfer reactions, potentially inhibiting enzymes involved in cancer progression and inflammation .
- Receptor Modulation : The adamantane core enhances binding affinity to various receptors, which may lead to modulated signaling pathways associated with cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 μg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Study 2: Anticancer Activity
In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed that it exhibited IC50 values below 30 μM against five distinct human cancer cell lines, indicating significant anticancer potential.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 15 |
| HT-29 (Colon) | 30 |
| PC-3 (Prostate) | 28 |
Research Findings
Recent studies have highlighted the diverse applications of adamantane derivatives in drug discovery:
- Antibacterial Activity : Adamantane-linked compounds have been synthesized that demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed a dose-dependent response, underscoring their potential for further development as chemotherapeutic agents .
- Structural Insights : Molecular docking studies have provided insights into the interaction between these compounds and their biological targets, facilitating the design of more effective derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-Nitrophenyl)methyl]adamantane, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a brominated nitrobenzene derivative can react with an adamantane precursor under catalytic conditions. Evidence from analogous adamantane derivatives shows that cesium salts (e.g., cesium oxoacetate) and photoredox catalysts like 4CzIPN improve yields by enhancing electron transfer . Column chromatography (SiO₂, pentane/EtOAc gradients) is critical for purification, with yields ranging from 28% to 59% depending on stoichiometry and catalyst loading . Optimization strategies include adjusting equivalents of aryl halides (1.5–2.0 equiv) and using inert atmospheres to suppress side reactions.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Safety protocols from related nitrophenyl-adamantane derivatives recommend:
- Fire hazards : Use dry sand or alcohol-resistant foam for fires (avoid water due to potential reactivity) .
- Exposure management : Flush skin/eyes with water for ≥15 minutes; seek medical attention for ingestion .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition . Toxicity data for structurally similar compounds (e.g., adamantane-carboxylic acid) suggest LD₅₀ > 500 mg/kg (oral, rats), but nitro-group-containing derivatives may exhibit higher acute toxicity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 7.15–8.15 ppm for nitrophenyl) and adamantane CH/CH₂ signals (δ 1.10–2.10 ppm). Coupling constants (e.g., J = 6.6 Hz for aryl protons) help confirm substitution patterns .
- ¹³C NMR : Look for adamantane quaternary carbons (δ 28–40 ppm) and nitro-group-adjacent carbons (δ 124–151 ppm) .
- FT-IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C–N stretches (~1340 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological interactions of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) studies on adamantane derivatives reveal that the nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., serine in enzymes). Doping boron nitride nanotubes (BNNTs) with P or As increases binding energy (ΔE = −45 to −60 kcal/mol) due to charge transfer from the adamantane moiety . Molecular dynamics simulations (AMBER/CHARMM) can model membrane permeability, leveraging the compound’s lipophilic adamantane core .
Q. What strategies resolve contradictions in synthetic yield data for nitro-functionalized adamantanes?
- Methodological Answer : Yield disparities (e.g., 28% vs. 59%) arise from:
- Catalyst efficiency : Photoredox catalysts (e.g., 4CzIPN) vs. thermal initiators (e.g., benzoyl peroxide) .
- Purification methods : Column chromatography vs. distillation .
- Statistical analysis : Use ANOVA to compare batch variability (p < 0.05) and identify outliers. Reference datasets from NIST or crystallography repositories ensure reproducibility .
Q. How does X-ray crystallography clarify hydrogen-bonding networks in this compound derivatives?
- Methodological Answer : Single-crystal X-ray studies (120 K, Mo-Kα radiation) reveal O–H⋯N and π-π interactions (3.76 Å spacing), stabilizing RS dimers. C–C–C angles (107–111°) confirm adamantane’s chair conformation, while dihedral angles (<2°) indicate planar nitro-phenyl alignment . Compare with Cambridge Structural Database entries (e.g., CCDC 2054181) to validate packing motifs .
Unresolved Research Issues
- Solubility Modulation : Can cyclodextrin inclusion complexes enhance aqueous solubility without altering bioactivity? Preliminary data suggest β-cyclodextrin increases solubility 10-fold .
- Photochemical Stability : Does UV exposure degrade the nitro group? Accelerated aging studies (ISO 4892) under UVA/UVB light are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
